molecular formula C21H20ClN3O2S B2863306 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide CAS No. 895782-26-0

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide

Cat. No. B2863306
CAS RN: 895782-26-0
M. Wt: 413.92
InChI Key: RMKIEKPFGFJKQZ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including compounds similar to the one , have been studied for their potential as anticancer agents. They have been found to interact with various cancer biotargets, such as inosine monophosphate dehydrogenase (IMPDH) and tumor necrosis factor TNF-α, which can induce apoptosis in cancer cells . Additionally, molecular docking studies suggest that certain thiazole derivatives show promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR), indicating potential efficacy in treating cancers that express this receptor .

Antimicrobial and Antifungal Properties

Compounds with a thiazole nucleus have shown significant antimicrobial and antifungal activities. This is attributed to their ability to block the biosynthesis of certain bacterial lipids or through additional mechanisms against various bacterial species . The compound could potentially be developed into new antimicrobial agents to combat drug-resistant pathogens.

Antiviral Applications

Thiazole derivatives have been reported to possess antiviral activities. For instance, certain indole derivatives, which share structural similarities with the compound , have shown inhibitory activity against influenza A and other viruses . This suggests that the compound could be explored for its potential antiviral applications.

Anti-inflammatory Effects

The thiazole nucleus is known to exhibit anti-inflammatory properties. This is particularly relevant in the development of new drugs for chronic inflammatory diseases . The compound could be investigated for its efficacy in reducing inflammation in various disease models.

Antidiabetic Potential

Indole derivatives, which are structurally related to thiazole compounds, have shown antidiabetic activities in various studies . This implies that the compound may hold promise in the management of diabetes through further pharmacological research.

Antitubercular Activity

Thiazole derivatives have been investigated for their antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . Given the ongoing challenge of tuberculosis and the emergence of resistant strains, the compound could be a candidate for new antitubercular drugs.

Antioxidant Properties

Antioxidant activity is another area where thiazole derivatives have shown potential. The ability to scavenge free radicals makes them candidates for research in oxidative stress-related conditions .

Anticholinesterase Activity

Some thiazole derivatives have been found to possess anticholinesterase activity, which is significant in the treatment of neurodegenerative diseases like Alzheimer’s . The compound could be explored for its potential benefits in this field.

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-13-9-14(2)11-18(10-13)24-20(27)19(26)23-8-7-17-12-28-21(25-17)15-3-5-16(22)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKIEKPFGFJKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide

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